molecular formula C15H22ClNO B6037410 N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride

N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride

Cat. No. B6037410
M. Wt: 267.79 g/mol
InChI Key: TUWDWKFARFIYJZ-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXB-A, and it is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is found in the brain, and it is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection.

Scientific Research Applications

N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
In immunology, N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to have potential applications in cancer therapy by inhibiting the growth and migration of cancer cells.

Mechanism of Action

N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride exerts its effects by selectively binding to the α7 nAChR. This receptor is found in the brain, and it is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. Activation of the α7 nAChR by N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation, and have neuroprotective effects. It has also been shown to have potential applications in cancer therapy by inhibiting the growth and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its high selectivity for the α7 nAChR. This allows for specific targeting of this receptor and reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing for potential applications in neuroscience research.
One of the limitations of using N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer and study in vitro and in vivo. Another limitation is the lack of long-term safety data, which limits its potential clinical applications.

Future Directions

There are several future directions for research involving N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential applications in cancer therapy and immunology. Additionally, future research could focus on optimizing the synthesis method and improving the solubility of this compound to facilitate its use in lab experiments.

Synthesis Methods

The synthesis of N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride involves several steps. The first step is the synthesis of 4-(2,3-dimethylphenoxy)but-2-en-1-amine, which is achieved by reacting 2,3-dimethylphenol with allylamine in the presence of a catalyst. The second step involves the reaction of the resulting product with hydrochloric acid to obtain N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride. This synthesis method has been optimized to yield a high purity product with a high yield.

properties

IUPAC Name

(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-4-10-16-11-5-6-12-17-15-9-7-8-13(2)14(15)3;/h4-9,16H,1,10-12H2,2-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWDWKFARFIYJZ-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC=CCNCC=C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC/C=C/CNCC=C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.